Grahamimycin A

Description

Context of Natural Product Discovery in Antimicrobial Research

The relentless rise of antimicrobial resistance presents a formidable challenge to global public health, necessitating the urgent discovery of new and effective therapeutic agents. researchgate.net Natural products have historically been a prolific source of antibiotics, with many clinically used drugs originating from microbial sources. mdpi.com The exploration of diverse ecosystems, including marine environments and unique terrestrial habitats, continues to yield novel bioactive compounds. nih.govnih.gov Macrocyclic compounds, in particular, are increasingly recognized for their potential to address challenging drug targets, including those involved in bacterial infections. targetmol.com Their unique structural features, such as a large, conformationally restricted ring, can lead to high-affinity binding and novel mechanisms of action. targetmol.com

Historical Perspective of Grahamimycin A Isolation and Initial Characterization

This compound was first identified as part of a group of novel, broad-spectrum macrocyclic dilactone antibiotics produced by the aerobic fermentation of Cytospora sp. Ehrenb. W.F.P.L. 13A. nih.govasm.org This fungus was isolated as a saprophyte from the heartwood of a lodgepole pine (Pinus contorta). studiesinmycology.org The initial discovery and characterization of the grahamimycins, including this compound, A1, and B, revealed them to be distinct from previously known antibiotics, representing a new class of antibiotic structures. nih.govasm.org

The isolation process involved extracting the culture medium with organic solvents, followed by separation using chromatography to yield the crystalline compounds. nih.govasm.org Of the isolated compounds, this compound was found to be the most active, demonstrating a broad spectrum of activity. nih.govasm.org Early studies characterized its activity against a wide range of microorganisms, including 36 species of bacteria, 8 species of cyanobacteria (blue-green algae), 2 species of green algae, and 5 species of fungi. nih.govasm.org

The chemical structure of this compound was elucidated through these initial studies, revealing its characteristic macrocyclic dilactone framework. nih.govontosight.ai This foundational work laid the groundwork for subsequent investigations into its biosynthesis, total synthesis, and the exploration of its structure-activity relationships.

Table 1: Key Milestones in the History of this compound

| Milestone | Description | Year | References |

| Isolation and Initial Characterization | Isolation from Cytospora sp. and initial characterization of its broad-spectrum antibiotic activity. | 1981 | nih.gov, asm.org |

| First Total Synthesis of (-)-Grahamimycin A1 | The first total synthesis of the related compound, (-)-Grahamimycin A1, was achieved. | 1985 | acs.org |

| Total Synthesis of Grahamimycin A1 | A subsequent total synthesis of Grahamimycin A1 was reported. | 1993 | oup.com |

| First Total Synthesis of this compound | The first total synthesis of this compound was successfully completed. | 2000 | nih.gov, acs.org |

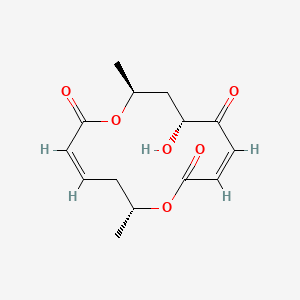

Structure

2D Structure

3D Structure

Properties

CAS No. |

76023-57-9 |

|---|---|

Molecular Formula |

C14H18O6 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

(3Z,6R,9Z,12R,14S)-12-hydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8,11-trione |

InChI |

InChI=1S/C14H18O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-10,12,16H,4,8H2,1-2H3/b5-3-,7-6-/t9-,10+,12-/m1/s1 |

InChI Key |

CZZDNDKEYUQSIO-DYQTXGFWSA-N |

SMILES |

CC1CC=CC(=O)OC(CC(C(=O)C=CC(=O)O1)O)C |

Isomeric SMILES |

C[C@@H]1C/C=C\C(=O)O[C@H](C[C@H](C(=O)/C=C\C(=O)O1)O)C |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(C(=O)C=CC(=O)O1)O)C |

Synonyms |

grahamimycin A grahamimycin A, (6R-(3E,6R*,9E,12R*,14R*))-isome |

Origin of Product |

United States |

Biosynthesis of Grahamimycin a

Producing Organism: Cytospora sp. Ehrenb. W.F.P.L. 13A

Grahamimycin A is a naturally occurring antibiotic that belongs to the macrolide family. It is produced through aerobic fermentation by the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A. nih.govresearchgate.net This species of fungus, classified under the genus Cytospora in the class Sordariomycetes, was isolated from Pinus contorta var. latifolia Egelm. mdpi.com The genus Cytospora is known for being a rich source of structurally diverse and biologically important secondary metabolites, particularly antimicrobial compounds. mdpi.com

The production of grahamimycins, including this compound, A1, and B, involves isolating these compounds from the culture medium of Cytospora sp. Ehrenb. W.F.P.L. 13A using organic solvent extraction and subsequent chromatographic separation. nih.govresearchgate.net Among these, this compound has demonstrated the most potent and broad-spectrum antibiotic activity. nih.gov

Proposed Biosynthetic Pathway and Intermediates (e.g., from colletodiol)

The biosynthesis of this compound is intricately linked to that of other macrocyclic dilactones, particularly colletodiol (B1247303). psu.edu Research suggests that this compound, which is also identified as colletoketol in some literature, is not formed independently but rather derived from colletodiol through an oxidative process. psu.edursc.orgnih.gov

The proposed biosynthetic pathway begins with the formation of a macrocyclic triene intermediate. psu.edu This triene is believed to be formed from the cyclization of two thioester intermediates, a C6 precursor (5-hydroxyhex-2-enoic acid) and a C8 precursor (7-hydroxyoct-2-enoic acid). rsc.orgnih.gov The macrocyclic triene then undergoes epoxidation to form a 4S,5R-epoxide. psu.edu Subsequent enzyme-mediated hydrolysis of this epoxide yields colletodiol with a 4R,5R-diol stereochemistry. psu.edu

The final step in the formation of this compound is the oxidation of colletodiol. psu.edunih.gov A biomimetic oxidation of colletodiol has been shown to yield the dione (B5365651) Grahamimycin A1, suggesting that a similar single oxidation step could convert colletodiol to this compound (colletoketol) in vivo. psu.edu This indicates that the formation of the ketone group in this compound occurs late in the biosynthetic sequence, after the macrodiolide ring has been fully constructed and hydroxylated. psu.edu

| Intermediate | Description | Role in Pathway |

| Macrocyclic Triene | A 14-membered ring with three double bonds. | Precursor to the epoxide intermediate. Formed by the cyclization of C6 and C8 acid chains. psu.edunih.gov |

| 4S,5R-Epoxide | An epoxide formed from the triene. | Intermediate that is hydrolyzed to form colletodiol. psu.edu |

| Colletodiol | A macrocyclic dilactone with a diol group. | The direct precursor to this compound. psu.edufigshare.comacs.org |

Polyketide Synthase (PKS) Involvement in this compound Biosynthesis

This compound is classified as a polyketide, a large and diverse class of secondary metabolites. ontosight.aiwikipedia.org The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov These enzymes assemble the polyketide backbone through successive decarboxylative Claisen condensations of small carboxylic acid units. nih.gov

The general mechanism of PKSs involves a starter unit, typically acetyl-CoA or propionyl-CoA, and extender units, most commonly malonyl-CoA. rsc.orgnih.gov Fungal PKS systems, like the one involved in this compound synthesis, utilize these building blocks to construct a linear polycarbonyl chain. rsc.org This chain then undergoes various modifications, such as reduction, dehydration, and ultimately cyclization, to form the final macrolide structure. wikipedia.orgnih.gov

In the case of this compound, the PKS is responsible for assembling the C6 and C8 fatty acid-like chains that serve as the precursors for the macrodiolide ring. nih.gov The PKS complex contains multiple domains, including an acyltransferase (AT) to select the building blocks, a ketosynthase (KS) to catalyze the condensation reaction, and an acyl carrier protein (ACP) that holds the growing polyketide chain. wikipedia.orgnih.gov The specific PKS gene cluster responsible for this compound has not been fully characterized, but its function is inferred from the established principles of polyketide biosynthesis.

Chemoenzymatic Approaches for this compound Analogue Generation

Chemoenzymatic synthesis is a powerful strategy that combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex molecules and their analogues. rug.nlchemistryviews.org This approach is particularly useful for modifying natural products like this compound to explore their structure-activity relationships and potentially develop new therapeutic agents. nsf.gov

The generation of this compound analogues can be envisioned through a modular chemoenzymatic approach. This would typically involve the chemical synthesis of a core scaffold of this compound, followed by enzymatic modifications. nsf.gov For instance, specific hydroxylase enzymes could be used to introduce or alter hydroxyl groups at various positions on the macrocyclic ring, a technique successfully employed in the synthesis of other complex natural product analogues. nsf.gov

Another potential strategy involves using enzymes that can accept modified substrates. For example, a synthetic precursor with an altered side chain could be introduced into the biosynthetic pathway, or an enzyme from a different polyketide pathway could be used to modify a chemically synthesized intermediate. rsc.org Such approaches allow for the rapid generation of a library of analogues that would be difficult to access through purely chemical or biological methods, enabling a thorough investigation of the pharmacophores essential for the compound's biological activity. nsf.govnih.gov

| Approach | Description | Potential Application for this compound |

| Modular Synthesis | Chemical synthesis of a core structure followed by enzymatic modifications. nsf.gov | Allows for late-stage diversification to create a library of analogues with varied functional groups. |

| Biocatalytic Hydroxylation | Use of specific hydroxylase enzymes to add or modify hydroxyl groups. nsf.gov | Could be used to alter the stereochemistry or position of hydroxyl groups on the this compound scaffold to probe their importance for activity. |

| Engineered Pathways | Utilizing enzymes from different biosynthetic pathways or engineered enzymes that accept unnatural substrates. rsc.org | Could enable the incorporation of non-natural building blocks into the this compound structure, leading to novel analogues. |

Synthetic Strategies for Grahamimycin a and Its Analogs

Overview of Total Synthesis Approaches for Grahamimycin A

The total synthesis of this compound is often discussed in conjunction with its related natural products, colletodiol (B1247303) and colletol (B1249391), as they can be derived from common intermediates. nih.govnih.gov The first total synthesis of this compound was reported by Kobayashi in 2000. nih.govnih.gov Prior to this, the absolute and relative stereochemistry of the closely related grahamimycin A1 had been established through the total synthesis of its enantiomer, which was derived from tartaric acid. nih.gov Synthetic efforts have addressed the key challenges of constructing the multiple stereocenters and closing the 14-membered ring. nih.govoup.com

Early Synthetic Routes and Methodological Innovations

The first reported total synthesis of this compound was a landmark achievement that confirmed the structure of the natural product. nih.govacs.org An early synthetic effort toward the enantiomer of the related compound, grahamimycin A1, involved joining two hydroxyacid derivatives derived from (S)-β-hydroxybutanoate and (S)-lactate. researchgate.net This approach helped to establish the absolute stereochemistry of the natural product. nih.gov Another synthetic route reported in the literature utilized ketenylidenetriphenylphosphorane for the cyclization step to form the macrolactone ring. researchgate.net A significant portion of the synthetic work on this compound has been part of a broader exploration of a class of 14-membered bis-macrolactone natural products isolated from various fungi. nih.gov

Enantioselective Total Synthesis of this compound

A notable enantioselective synthesis of this compound was achieved through a divergent route starting from a common precursor, colletodiol. nih.gov This strategy relies on key enantioselective reactions to establish the required stereocenters early in the synthesis. nih.gov

Key features of this approach include:

An enantio- and regioselective Sharpless dihydroxylation to create chiral diols. nih.gov

A palladium-catalyzed reduction to form key hydroxy-enoate and hydroxy-dienoate intermediates. nih.gov

These fragments were then coupled and macrolactonized to provide colletodiol. nih.gov this compound was subsequently synthesized from colletodiol in a single step via a TEMPO-mediated oxidation. nih.govnih.gov Another enantioselective approach involved the synthesis of (S,S)-(+)-grahamimycin A1, the enantiomer of the natural product, confirming the structure and chirality of the natural compound. researchgate.net

Fragment Coupling Strategies in this compound Synthesis

Convergent fragment coupling is a common strategy employed in the synthesis of complex molecules like this compound, as it allows for the parallel synthesis of different parts of the molecule which are then joined together. nih.govresearchgate.net In the synthesis of grahamimycin A1, a strategy involving the condensation of two major fragments was utilized. oup.com

The two key fragments were:

O-1 to C-6 Fragment : Synthesized from (3R)- and (3S)-3-hydroxybutanoates to yield (2E,5R)- and (2E,5S)-5-t-butyldimethylsiloxy-2-hexenoic acids. oup.com

O-7 to C-14 Fragment : This portion was synthesized from 4,6-dideoxy-α-D-xylo-hexopyranoside. oup.com

These two fragments were then coupled, and subsequent deprotection and cyclization steps led to the target macrolactone. oup.com Similarly, the synthesis of the enantiomer of grahamimycin A1 involved joining two distinct hydroxyacid derivatives. researchgate.net

Macrolactonization Methodologies for this compound Ring Closure

The closure of the 14-membered macrolactone ring is a critical and often low-yielding step in the synthesis of this compound and related compounds. nih.gov Various macrolactonization conditions have been explored to improve the efficiency of this transformation.

Early routes to related compounds suffered from low yields in the macrolactonization step. nih.gov For instance, attempts to cyclize a seco-acid precursor for grahamimycin A1 using diethyl azodicarboxylate and triphenylphosphine (B44618) (Mitsunobu conditions) resulted in low yields. oup.com In contrast, the Yamaguchi macrolactonization procedure proved to be significantly more effective. oup.commdpi.com Application of the Yamaguchi method to the seco-acid of a grahamimycin A1 precursor afforded the desired 14-membered lactone in a respectable 56% yield. oup.com For the related natural products colletodiol and colletol, other conditions such as Keck's use of DCC/DMAP have also been employed to circumvent macrolactonization difficulties. nih.gov

| Method | Reagents | Yield (in Grahamimycin A1 synthesis) | Reference |

| Mitsunobu Reaction | Diethyl azodicarboxylate, Triphenylphosphine | Low | oup.com |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | 56% | oup.com |

| Keck Macrolactonization | DCC, DMAP | Used for related compounds | nih.gov |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for studying structure-activity relationships. These syntheses are often achieved by intercepting late-stage intermediates from a total synthesis route. A prime example is the divergent synthesis of this compound and colletol from the common precursor, colletodiol. nih.gov this compound is produced via the selective oxidation of colletodiol, whereas colletol is formed through a selective reduction pathway. nih.govnih.gov

Design Principles for Structural Diversification

The design of this compound analogs is guided by established principles in medicinal chemistry aimed at creating structural diversity to probe biological function. researchgate.net

Key design principles include:

Modification of Late-Stage Intermediates : The established synthetic routes to this compound allow for the chemical modification of advanced intermediates. The synthesis of this compound itself from colletodiol via oxidation is a clear example of this principle, providing a direct route to an analog with a different oxidation state. nih.govnih.gov

Synthesis of Stereoisomers : A fundamental strategy is the synthesis of stereoisomers to understand the spatial requirements for biological activity. The synthesis of (S,S)-(+)-grahamimycin A1, the enantiomer of the natural product, was instrumental in confirming the absolute configuration of the natural series and is a classic example of this design principle. nih.govresearchgate.net

Modular Fragment-Based Diversification : The use of fragment coupling strategies inherently allows for structural diversification. oup.com By synthesizing modified versions of either the O-1–C-6 or O-7–C-14 fragments, a variety of analogs with changes in the carbon skeleton or substituent groups can be generated.

Semisynthetic Modifications of this compound Scaffolds

Semisynthesis, a strategy that combines chemical synthesis with the use of natural product starting materials, presents a powerful approach for generating novel analogs of complex molecules like this compound. eupati.eu This method allows for the targeted modification of the natural scaffold to explore structure-activity relationships (SAR), improve potency, and overcome potential limitations of the parent compound. eupati.eu The core structure of this compound, a 14-membered macrodiolide, offers several functional groups that are amenable to chemical transformation.

Key sites for modification on the this compound scaffold would likely include the hydroxyl groups and the ester linkages. The general aim of such modifications is often to enhance the molecule's interaction with its biological target or to alter its physicochemical properties, such as solubility and stability. eupati.eu For instance, modifications to naturally occurring macrolides have historically been crucial in developing new antibiotics with improved efficacy and resistance profiles. umn.edunih.gov

Potential Semisynthetic Modifications:

Researchers can explore a variety of chemical reactions to diversify the this compound structure. Based on common strategies for modifying similar polyketide-derived macrolides, the following modifications could be envisioned:

Esterification and Etherification: The hydroxyl groups present on the this compound scaffold are primary targets for esterification or etherification. Acylation with various acid chlorides or anhydrides can introduce a range of functional groups, potentially influencing the molecule's binding affinity and pharmacokinetic properties.

Oxidation and Reduction: The selective oxidation of secondary hydroxyls to ketones or the reduction of existing carbonyls can lead to analogs with altered conformations and hydrogen-bonding capabilities.

Glycosylation: Although this compound is not naturally glycosylated, the introduction of sugar moieties is a common strategy in the modification of other macrolides to enhance their biological activity. chemrxiv.org This would involve the chemical or enzymatic attachment of a deoxy sugar to one of the hydroxyl groups.

Ring Modification: While more synthetically challenging, modification of the macrocyclic ring itself, such as through ring-expansion or contraction, could lead to novel scaffolds with unique biological profiles.

The following table outlines potential semisynthetic derivatives of this compound and the rationale for their synthesis.

| Modification Type | Reagents/Conditions | Potential Derivative | Rationale for Synthesis |

| Acylation | Acetyl chloride, pyridine | Acetylated this compound | Investigate the role of hydroxyl groups in biological activity. |

| Benzoylation | Benzoyl chloride, DMAP | Benzoylated this compound | Introduce aromatic moieties to explore additional binding interactions. |

| Silylation | TBDMSCl, imidazole | Silyl-protected this compound | Serve as a synthetic intermediate for further selective modifications. |

| Oxidation | Dess-Martin periodinane | Oxidized this compound (Ketone) | Alter the conformation and electronic properties of the macrocycle. |

These semisynthetic approaches, by leveraging the readily available natural product scaffold, provide an efficient pathway to a diverse library of this compound analogs for biological evaluation.

Generation of Hybrid Macrodiolide Products

The creation of hybrid macrodiolides represents a sophisticated strategy in synthetic and medicinal chemistry, aiming to combine structural motifs from different natural products to generate novel molecules with potentially enhanced or entirely new biological activities. This approach can be particularly fruitful in the context of macrolides, where a vast diversity of structures with varied biological functions exists. umn.edu

For this compound, a dimeric macrolide, the generation of hybrid products could involve combining one of its seco-acid monomers with a monomer from a different macrodiolide. This would result in an unsymmetrical or hybrid macrodiolide. The success of such a strategy hinges on efficient and selective macrolactonization methods that can favor the formation of the desired heterodimer over the homodimers.

Strategies for Hybrid Macrodiolide Synthesis:

Cross-Coupling and Macrolactonization: A common approach involves the synthesis of two different hydroxy acid monomers, one derived from this compound and the other from a different natural product. These two fragments can then be coupled through an ester linkage, followed by an intramolecular cyclization (macrolactonization) to form the hybrid macrodiolide ring. acs.org The choice of coupling and cyclization reagents is critical to minimize side reactions like oligomerization. acs.org

Chemoenzymatic Synthesis: Polyketide synthase (PKS) machinery offers a powerful tool for the generation of hybrid structures. chemrxiv.org By engineering PKS modules, it may be possible to incorporate extender units not native to the this compound biosynthetic pathway, leading to the in vivo production of novel hybrid macrodiolides. This approach, while complex, allows for the generation of structural diversity that can be difficult to achieve through purely chemical means. chemrxiv.org

The following table presents a conceptual framework for the generation of hybrid macrodiolide products based on a this compound monomer.

| Hybrid Concept | Monomer 1 (from this compound) | Monomer 2 (from other macrolide) | Potential Hybrid Product | Hypothetical Advantage |

| This compound / Pyrenophorin Hybrid | Seco-acid of this compound | Seco-acid of Pyrenophorin | Unsymmetrical 16-membered macrodiolide | Combines structural features of two distinct antifungal macrolides. |

| This compound / Colletodiol Hybrid | Seco-acid of this compound | Seco-acid of Colletodiol | Unsymmetrical 14-membered macrodiolide | Explores synergies between different macrodiolide pharmacophores. |

The exploration of hybrid macrodiolides derived from this compound opens up new avenues for discovering compounds with improved therapeutic potential. The combination of structural features from different natural products in a single molecule is a promising strategy for addressing challenges such as drug resistance. umn.edu

Molecular Mechanisms of Action of Grahamimycin a

Cellular and Subcellular Targets of Grahamimycin A

Detailed studies to pinpoint the specific cellular and subcellular binding sites of this compound are limited in publicly available scientific literature. As a macrocyclic dilactone, its structure is distinct from more extensively studied macrolide antibiotics, suggesting it may represent a new class of antibiotic structures with a novel mode of action. mdpi.com

General research into the biological effects of this compound and its analogs, such as Grahamimycin A1, is focused on understanding how these compounds interact with microbial targets to inhibit growth or cause cell death. ontosight.ai The investigation into its mechanism is considered crucial for optimizing its therapeutic potential. ontosight.ai

While the specific targets are not yet identified, other metabolites from Cytospora species have been found to act on various cellular components. For instance, Cytoskyrin A, another compound produced by a Cytospora species, has been shown to inhibit DNA synthesis in E. coli. mdpi.com However, it is not confirmed that this compound shares this mechanism. The general mechanisms for macrocyclic antibiotics can range from insertion into and disruption of cell membrane integrity to acting as a prodrug where a substituent is cleaved to become biologically active. sid.ir Further research is required to determine if this compound employs one of these or a completely novel mechanism.

Elucidation of Growth Inhibition Pathways

The specific metabolic or signaling pathways that are disrupted by this compound leading to the inhibition of microbial growth remain an active area of investigation. ontosight.ai The compound has been shown to inhibit the growth of a wide range of bacteria and several species of fungi and algae. mdpi.com This broad activity suggests it may target a fundamental process common to these diverse organisms.

Studies on metabolites from Cytospora have demonstrated significant growth inhibition against various bacteria. ebsco.com The growth-inhibitory effects of these fungal metabolites appear to differ, indicating a variety of active compounds and potential mechanisms. ebsco.com

General pathways of growth inhibition by antibiotics include:

Inhibition of Protein Synthesis: This is a common mechanism for macrolide antibiotics which bind to the ribosomal subunits. frontiersin.org

Inhibition of Nucleic Acid Synthesis: Some compounds interfere with DNA replication or transcription. mdpi.com

Disruption of Cell Wall Synthesis: This leads to loss of cellular integrity. nih.gov

Interference with Metabolic Pathways: This can include the inhibition of essential enzymes or the uncoupling of oxidative phosphorylation, leading to ATP depletion. chemmethod.com

Without specific studies on this compound, it is difficult to ascertain which of these, or other, pathways it perturbs.

Comparison with Related Macrocyclic Antibiotics' Mechanisms of Action

The mechanism of action of this compound can be contextualized by comparing it to other, more thoroughly studied, macrocyclic antibiotics. This comparison highlights the potential for novel mechanisms within this class of compounds.

| Antibiotic | Class | Primary Mechanism of Action | Cellular Target |

| Erythromycin (B1671065) | Macrolide | Inhibition of protein synthesis. nih.gov | Binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis. nih.gov |

| Rapamycin | Macrolide | Inhibition of cell growth and proliferation. scribbr.co.uk | Binds to FKBP12, and this complex inhibits the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and metabolism. scribbr.co.ukwikipedia.org |

| Amphotericin B | Polyene Macrolide | Disruption of cell membrane integrity. | Binds to ergosterol (B1671047) in fungal cell membranes, forming pores that lead to leakage of intracellular components and cell death. |

| This compound | Macrocyclic Dilactone | Growth inhibition (antibacterial and antifungal). mdpi.com | Specific target not yet fully elucidated. ontosight.ai |

As shown in the table, macrolide antibiotics primarily achieve their effect by inhibiting protein synthesis. Erythromycin is a classic example, acting on the bacterial ribosome. nih.gov Rapamycin, while also a macrolide, has a distinct mechanism in eukaryotic cells by inhibiting the mTOR pathway, which has made it useful as an immunosuppressant. scribbr.co.ukwikipedia.org In contrast, polyene macrolides like Amphotericin B target the fungal cell membrane.

This compound's classification as a macrocyclic dilactone, rather than a macrolide with sugar moieties, suggests its mechanism may differ significantly from erythromycin. mdpi.com The fact that some fungal metabolites from Cytospora inhibit DNA synthesis points to the possibility of a mechanism distinct from the ribosome-targeting action of traditional macrolides. mdpi.com The characterization of grahamimycins as a potentially new class of antibiotics underscores the need for further investigation into their unique mode of action. mdpi.com

Spectrum of Biological Activities of Grahamimycin a

Grahamimycin A, a macrocyclic dilactone antibiotic isolated from the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A, demonstrates a wide range of antimicrobial activities. nih.gov It is the most biologically active compound among the related structures, Grahamimycin A1 and Grahamimycin B, which are produced concurrently during fermentation. nih.gov Research has detailed its inhibitory effects against a variety of microorganisms, including bacteria, fungi, algae, and cyanobacteria. nih.govmdpi.comresearchgate.net

Structure Activity Relationships Sar of Grahamimycin a and Its Analogs

Identification of Key Pharmacophoric Elements in Grahamimycin A

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger or block its response. For an antibiotic like this compound, identifying these key elements is the first step in understanding its mechanism of action and in designing more potent analogs.

The core structure of this compound, being a dilactone macrocycle, presents several potential pharmacophoric features that would be critical to investigate:

Oxygenated Functional Groups: The two lactone (ester) groups are prominent features. The carbonyl oxygens are likely key hydrogen bond acceptors, interacting with residues in the antibiotic's target site, which is common for macrolide antibiotics that bind to the bacterial ribosome.

Hydroxyl Groups: Any hydroxyl (-OH) groups on the macrocyclic ring are crucial as they can act as both hydrogen bond donors and acceptors. Their specific spatial orientation would be a critical determinant of binding affinity.

An SAR study would systematically modify or remove these groups to determine their contribution to antibacterial activity. For instance, ester-to-amide substitutions could probe the importance of the lactone's electronic properties, while methylation or removal of hydroxyl groups would clarify their role in hydrogen bonding.

Table 1: Hypothetical Pharmacophoric Analysis of this compound

| Functional Group/Feature | Potential Role in Binding | Method of Investigation |

| Lactone Carbonyls | Hydrogen Bond Acceptor | Reduction to alcohol; Isosteric replacement (e.g., with amide) |

| Hydroxyl Groups | Hydrogen Bond Donor/Acceptor | Deoxygenation; Inversion of stereochemistry; Acylation/Alkylation |

| Alkyl Side Chains | Hydrophobic Interactions; Steric Fit | Homologation (lengthening/shortening); Branching modification |

| Macrocycle Backbone | Conformational Scaffold | Ring-size modification (expansion/contraction); Introduction of unsaturation |

Impact of Macrolactone Ring Modifications on Biological Activity

The macrolactone ring is the foundational scaffold of this compound. Modifications to this core structure can have profound effects on biological activity by altering the compound's conformation, flexibility, and physicochemical properties.

Key areas of investigation for macrolactone ring modifications would include:

Ring Size: Altering the number of atoms in the macrocycle would directly impact the ring's conformation and the spatial positioning of key pharmacophoric elements. Both ring contraction and expansion could lead to a loss of activity by disrupting the optimal geometry for target binding. However, in some macrolide series, such modifications have led to analogs with altered target specificity or improved pharmacokinetic properties.

Saturation/Unsaturation: The introduction or removal of double bonds within the macrolactone ring affects its rigidity and shape. A more rigid analog might have a higher affinity for the target if it "pre-organizes" the molecule in the correct binding conformation, but it could also prevent necessary conformational changes upon binding (induced fit).

Substitution Patterns: Attaching different chemical groups at various positions on the ring can influence potency and spectrum of activity. For example, adding lipophilic groups might enhance membrane permeability, while adding polar groups could improve solubility.

SAR studies on other macrolides have shown that even minor changes to the ring can drastically alter activity. For example, in the erythromycin (B1671065) series, modifications at the C6 and C9 positions were crucial in developing second-generation macrolides like clarithromycin (B1669154) and azithromycin, which have improved stability and broader activity.

Stereochemical Influences on this compound Potency

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is critically important for biological activity. nih.gov Since biological targets like enzymes and ribosomes are themselves chiral, they can differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov

For a complex molecule like this compound, which contains multiple chiral centers, its specific stereoconfiguration is almost certainly essential for its antibiotic potency. The precise spatial orientation of each substituent on the macrolactone ring determines whether the molecule can fit correctly into its binding site.

An SAR study focused on stereochemistry would involve:

Synthesis of Enantiomers: If this compound is chiral, the synthesis of its mirror image (enantiomer) would be a primary goal. It is common for one enantiomer to be significantly more active than the other, or for the two to have entirely different biological activities. nih.gov

Epimerization: The inversion of a single chiral center creates a diastereomer known as an epimer. Synthesizing a series of epimers, each with an inverted stereocenter at a different position, would allow researchers to map which specific chiral centers are most critical for target recognition and binding. A loss of activity upon inversion of a specific center would highlight its importance.

The difference in activity between stereoisomers can be dramatic, sometimes reaching several orders of magnitude. nih.gov This is because an incorrect stereochemical configuration at a key position can introduce a steric clash with the receptor, or misalign a crucial hydrogen-bonding group, preventing effective binding.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR model allows researchers to predict the activity of newly designed, unsynthesized analogs, thereby rationalizing and accelerating the drug discovery process. nih.gov

Developing a QSAR model for the this compound series would involve several steps:

Data Set Generation: A series of this compound analogs would need to be synthesized and their biological activity (e.g., Minimum Inhibitory Concentration, MIC) measured under uniform conditions.

Descriptor Calculation: For each analog, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify various physicochemical properties, such as:

Electronic Properties: Dipole moment, partial atomic charges.

Steric Properties: Molecular volume, surface area, shape indices.

Hydrophobic Properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Properties: Descriptors that describe molecular connectivity and branching.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process).

A validated QSAR model for this compound could take a form like:

log(1/MIC) = c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) + constant

Such an equation would provide quantitative insights into the SAR. For example, a positive coefficient for a hydrophobicity descriptor (like LogP) would suggest that increasing lipophilicity in a certain region of the molecule enhances antibacterial activity, guiding the design of more potent future analogs.

Advanced Spectroscopic Characterization in Grahamimycin a Research

Application of Advanced NMR Techniques for Stereochemical Assignments

Advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for elucidating the complex three-dimensional structures of natural products like Grahamimycin A. Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the relative stereochemistry of chiral centers by measuring through-space proton-proton interactions. Additionally, J-based configuration analysis, including the measurement of coupling constants and the use of Karplus-type relationships, can provide valuable insights into dihedral angles and, by extension, the spatial arrangement of substituents. However, specific NOESY or ROESY correlation tables and detailed coupling constant analyses for this compound have not been published.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying metabolites in complex biological samples. nih.govmdpi.comresearchgate.net In the context of this compound, which is produced by fermentation, HRMS would be essential for profiling related metabolites and potential biosynthetic intermediates. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of novel analogues or degradation products. nih.gov A typical metabolite profiling study of this compound would generate a table of detected ions with their corresponding retention times, accurate masses, and proposed molecular formulas. Such a detailed metabolite profile for this compound is not currently available in the scientific literature.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, encompassing techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a non-destructive method for determining the absolute configuration of chiral molecules. nih.govnih.govmdpi.com This is achieved by comparing experimentally measured spectra with those predicted by quantum chemical calculations for different stereoisomers. For a molecule with multiple stereocenters like this compound, chiroptical spectroscopy would be an invaluable tool to unequivocally establish its absolute stereochemistry. rsc.org The application of ECD or VCD to this compound, which would involve the reporting of experimental and calculated spectral data, has not been documented in published research.

In situ Spectroscopic Monitoring in Biosynthetic Studies

Understanding the biosynthesis of a natural product involves studying the sequence of enzymatic reactions that lead to its formation. In situ spectroscopic techniques, such as real-time NMR or Raman spectroscopy, can be employed to monitor the conversion of precursors into the final product within a living culture. This approach can provide dynamic information about the biosynthetic pathway and help identify transient intermediates. To date, there are no published studies that have utilized in situ spectroscopic monitoring to investigate the biosynthesis of this compound.

Research Applications and Future Perspectives for Grahamimycin a

Grahamimycin A as a Chemical Probe for Biological Processes

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. While this compound has not been extensively characterized as a chemical probe, its potent and broad-spectrum antibiotic activity suggests its potential for such applications. The development of this compound as a chemical probe would require a detailed understanding of its molecular target and mechanism of action.

To be utilized as a chemical probe, a molecule should ideally possess high potency, specificity, and a well-defined mechanism of action. The initial characterization of this compound has demonstrated its potent activity against a wide range of bacteria, fungi, and algae. nih.gov However, its specific molecular target(s) within these organisms have not yet been fully elucidated. Future research focused on target identification and validation will be crucial to establish its utility as a chemical probe. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify the cellular components that directly interact with this compound.

Once the target is identified, this compound could be used to investigate the physiological roles of that target in various biological processes. For example, if it targets a specific enzyme involved in cell wall biosynthesis, it could be used to study the dynamics of this process in real-time. Furthermore, fluorescently labeled or biotinylated derivatives of this compound could be synthesized to visualize its subcellular localization and interaction with its target in living cells. Such studies would provide valuable insights into fundamental biological processes and could also aid in the discovery of new drug targets.

Lead Compound Development for Novel Antimicrobial Agents

Natural products have historically been a rich source of lead compounds for the development of new drugs, particularly antimicrobial agents. This compound, with its novel chemical structure and broad-spectrum activity, represents a promising lead compound for the development of new antibiotics. nih.gov The process of developing a lead compound typically involves optimizing its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, through chemical modifications.

A critical step in the development of this compound as a lead compound is the establishment of a robust structure-activity relationship (SAR). drugdesign.orgnih.gov SAR studies involve synthesizing a series of analogs of the lead compound and evaluating their biological activity. This information helps to identify the key structural features (pharmacophore) responsible for its antimicrobial activity and provides a roadmap for designing more potent and selective compounds. The total synthesis of this compound provides a platform for the rational design and synthesis of such analogs. nih.gov

The development of analogs would focus on modifying different parts of the this compound scaffold, including the macrolactone ring and its various substituents. These modifications could aim to enhance its interaction with the molecular target, improve its penetration into microbial cells, or reduce its potential toxicity to host cells. For instance, altering the lipophilicity of the molecule could improve its membrane permeability, while modifying specific functional groups could enhance its binding affinity to the target protein. Through iterative cycles of design, synthesis, and biological evaluation, it is possible to develop optimized analogs of this compound with improved therapeutic potential.

Chemoinformatic and Computational Studies for this compound Research

Chemoinformatics and computational chemistry are powerful tools in modern drug discovery that can accelerate the research and development process. researchgate.netresearchgate.net In the context of this compound research, these approaches can be applied to predict its biological properties, identify its molecular target, and guide the design of new analogs.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of this compound to potential protein targets. nih.govyoutube.com By creating a three-dimensional model of the target protein and docking the this compound molecule into its active site, researchers can gain insights into the specific interactions that govern its binding affinity and selectivity. These computational models can help to prioritize potential targets for experimental validation and provide a structural basis for understanding its mechanism of action.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogs with their antimicrobial activity. fiveable.me These models use statistical methods to identify the physicochemical properties and structural features that are most important for biological activity. Once a reliable QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. Chemoinformatic tools can also be used to analyze large chemical databases to identify other compounds with similar structural features to this compound, which may also possess antimicrobial activity.

Future Directions in this compound Biosynthesis and Synthesis Research

Significant opportunities exist for future research in both the biosynthesis and total synthesis of this compound, which could lead to the development of improved production methods and novel analogs.

Biosynthesis Research: A key area for future investigation is the elucidation of the biosynthetic pathway of this compound in its producing organism, Cytospora sp. nih.gov Identifying and characterizing the genes and enzymes responsible for its assembly will provide a deeper understanding of how this complex molecule is constructed in nature. researchgate.netrsc.org This knowledge can then be exploited for metabolic engineering approaches to improve the production yield of this compound. nih.govnih.gov For example, overexpression of key biosynthetic genes or optimization of fermentation conditions could lead to significantly higher titers. Furthermore, understanding the biosynthetic machinery could enable the generation of novel this compound analogs through combinatorial biosynthesis, where genes from other biosynthetic pathways are introduced to create hybrid molecules with potentially new or improved biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.